molecular formula C16H21NO6S B6128159 2-Methyl 4-propan-2-yl 3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate

2-Methyl 4-propan-2-yl 3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate

Cat. No.: B6128159
M. Wt: 355.4 g/mol
InChI Key: HABTWQJECZDRGK-UHFFFAOYSA-N
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Description

2-Methyl 4-propan-2-yl 3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate is a complex organic compound belonging to the thiophene family. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound features a thiophene ring substituted with various functional groups, making it a versatile molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl 4-propan-2-yl 3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with appropriate substituents. The Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis are notable methods for preparing thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the functional groups and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl 4-propan-2-yl 3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and its substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-Methyl 4-propan-2-yl 3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl 4-propan-2-yl 3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The thiophene ring and its substituents can interact with enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl 4-propan-2-yl 3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-O-methyl 4-O-propan-2-yl 3-methyl-5-(oxolane-2-carbonylamino)thiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6S/c1-8(2)23-15(19)11-9(3)12(16(20)21-4)24-14(11)17-13(18)10-6-5-7-22-10/h8,10H,5-7H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABTWQJECZDRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2CCCO2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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